molecular formula C11H14BrClN2 B1149558 (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide CAS No. 198988-88-4

(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Cat. No. B1149558
CAS RN: 198988-88-4
M. Wt: 289.6
InChI Key:
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Description

“(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide” is a chemical compound with the molecular formula C11H14BrClN2 . It has a molecular weight of 289.60 .

Physical and Chemical Properties The compound has a boiling point of 387.6°C at 760 mmHg and a melting point of 229°C .

properties

IUPAC Name

(1S,4R)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMLSMYPDMNCNZ-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@H]1CN2C3=CC=C(C=C3)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

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